N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Description
“N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-9(2)15-8-14(19-21-15)16(20)18-13-6-3-10-7-11(17)4-5-12(10)13/h4-5,7-9,13H,3,6H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFOMKMUVISTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)NC2CCC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting with a chlorinated indene precursor, the compound undergoes a series of reactions to introduce the desired functional groups.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The final step involves coupling the oxazole derivative with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-methyl-1,2-oxazole-3-carboxamide
- N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-ethyl-1,2-oxazole-3-carboxamide
Uniqueness
“N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide” is unique due to its specific structural features, such as the presence of the propan-2-yl group and the specific positioning of the oxazole ring. These structural differences can lead to variations in biological activity and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
